molecular formula C17H19ClN4O3S B2629994 4-(6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine CAS No. 2034371-65-6

4-(6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine

Cat. No.: B2629994
CAS No.: 2034371-65-6
M. Wt: 394.87
InChI Key: ZTORXVCQVXJHRQ-UHFFFAOYSA-N
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Description

4-(6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a complex organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

The synthesis of 4-(6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the core pyrrolo[3,4-d]pyrimidine structure. This is followed by the introduction of the sulfonyl group and the morpholine ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its biological activity, including potential antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its use as a potential therapeutic agent for various diseases, particularly those involving inflammation and microbial infections.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to a reduction in inflammation or microbial growth. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other sulfonamides and pyrimidine derivatives. Compared to these, 4-(6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine may offer unique advantages in terms of its specific chemical structure and the resulting biological activity. For example, its combination of a sulfonamide group with a pyrrolo[3,4-d]pyrimidine core may provide enhanced potency or selectivity in certain applications.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling
  • Properties of Alcohols and Phenols
  • A brief review of the biological potential of indole derivatives
  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives
  • CAS Common Chemistry

Properties

IUPAC Name

4-[6-(3-chloro-2-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-12-14(18)3-2-4-16(12)26(23,24)22-10-13-9-19-17(20-15(13)11-22)21-5-7-25-8-6-21/h2-4,9H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTORXVCQVXJHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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